2-(2-Cyclohexenyl)-6-methylpyridine
Overview
Description
2-(2-Cyclohexenyl)-6-methylpyridine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Labeling in Carnitine Analysis
A study highlighted the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines, which may include derivatives like 2-(2-Cyclohexenyl)-6-methylpyridine, as fluorescent labeling reagents for quantitatively analyzing carnitine. These compounds demonstrated promising properties as labeling reagents in biochemical analysis (Nakaya et al., 1996).
Synthesis of Substituted 2-Aminopyridines
Another study explored the synthesis of 2-aminopyridines with various polar 6-substituents by displacing a methylsulfinyl group from the pyridine ring. The process involved the reaction of certain propanedinitriles with specific compounds, which might relate to the use of this compound in similar synthetic pathways (Teague, 2008).
Electroluminescent Properties in Mono-cyclometalated Platinum(II) Complexes
Research on mono-cyclometalated Pt(II) complexes employing compounds like 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, which is structurally related to this compound, revealed potential applications in electroluminescence. Such compounds could be significant in the development of new materials with unique light-emitting properties (Ionkin et al., 2005).
Catalytic Oligomerization in Nickel Complexes
A study on nickel complexes bearing phosphinopyridine ligands, which might encompass structures similar to this compound, focused on their catalytic behavior in oligomerization reactions. This research underscores the compound's potential role in catalysis and organic chemistry (Speiser et al., 2004).
Bridging Ligand Unsaturation in Ruthenium(II) Complexes
Investigations into bis(bipyridine)-bridged bimetallic complexes of ruthenium(II) involving 2-methylpyridine derivatives like this compound, explored their redox and photophysical properties. These findings are significant for the development of photochemical applications (Baba et al., 1995).
Terpyridine-based Catalysis
Terpyridines, including potentially related compounds like this compound, have been used in diverse research fields like materials science, biomedicinal chemistry, and organometallic catalysis. This shows the compound's versatility in various scientific applications (Winter et al., 2011).
Properties
IUPAC Name |
2-cyclohex-2-en-1-yl-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h3,5-7,9,11H,2,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNPJUFIKVIOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271430 | |
Record name | Pyridine, 2-(2-cyclohexen-1-yl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-41-7 | |
Record name | Pyridine, 2-(2-cyclohexen-1-yl)-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(2-cyclohexen-1-yl)-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.